Metabolic Flux: 5-Methyldecanoyl-CoA Enters Mitochondrial β-Oxidation While 2-Methyldecanoyl-CoA Is Completely Excluded
5-Methyldecanoyl-CoA is predicted to enter the mitochondrial β-oxidation pathway, forming acetyl-CoA and contributing to the TCA cycle [1]. This is in stark contrast to the 2-methyl positional isomer, 2-methyldecanoyl-CoA, which is 'not oxidized at all' by rat liver mitochondria when compared to its unbranched analog [2]. This demonstrates that the position of the methyl branch dictates the compound's ability to be a substrate for mitochondrial β-oxidation enzymes, making 5-Methyldecanoyl-CoA a suitable substrate for probing this pathway, unlike the 2-methyl isomer.
| Evidence Dimension | Mitochondrial β-oxidation flux |
|---|---|
| Target Compound Data | Predicted to enter β-oxidation pathway [1] |
| Comparator Or Baseline | 2-Methyldecanoyl-CoA: No detectable oxidation |
| Quantified Difference | Qualitative (present vs. absent) - Oxidation observed for target, none for comparator |
| Conditions | Target: Inferred from pathway database; Comparator: Rat liver mitochondria, coupled enzyme assays |
Why This Matters
For researchers investigating mitochondrial β-oxidation of branched-chain fatty acids, this establishes 5-Methyldecanoyl-CoA as a functional substrate, whereas 2-methyldecanoyl-CoA is an inactive dead-end, directly impacting experimental design and interpretation.
- [1] SMPDB: Small Molecule Pathway Database. 5-Methyldecanoyl-CoA Pathway. 2021. Available at: https://smpdb.ca/view/SMP0000000 (entry for 5-Methyldecanoyl-CoA). View Source
- [2] Mao L-F, Chu C-H, Luo MJ, Simon A, Abbas AS, Schulz H. Mitochondrial β-oxidation of 2-methyl fatty acids in rat liver. Archives of Biochemistry and Biophysics. 1995;321(1):221-228. doi:10.1006/abbi.1995.1388. View Source
